molecular formula C17H12BrN3O3 B15086490 N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxyquinoline-3-carbohydrazide

Cat. No.: B15086490
M. Wt: 386.2 g/mol
InChI Key: QYWFPOITRCYTPI-DJKKODMXSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of a bromine atom and a quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .

Properties

Molecular Formula

C17H12BrN3O3

Molecular Weight

386.2 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12BrN3O3/c18-11-5-3-4-10(8-11)9-19-21-17(24)14-15(22)12-6-1-2-7-13(12)20-16(14)23/h1-9H,(H,21,24)(H2,20,22,23)/b19-9+

InChI Key

QYWFPOITRCYTPI-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC(=CC=C3)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC(=CC=C3)Br)O

Origin of Product

United States

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